4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C22H14BrCl2N3O4 and a molecular weight of 535.185 g/mol . This compound is known for its unique structure, which includes a dichloroanilino group, an oxoacetyl group, and a bromobenzoate moiety.
Preparation Methods
The synthesis of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Dichloroanilino Intermediate: This step involves the reaction of 3,4-dichloroaniline with an appropriate acylating agent to form the dichloroanilino intermediate.
Oxoacetylation: The dichloroanilino intermediate is then reacted with an oxoacetylating agent to introduce the oxoacetyl group.
Carbohydrazonoylation: The oxoacetylated intermediate undergoes a reaction with a carbohydrazonoylating agent to form the carbohydrazonoyl intermediate.
Bromobenzoate Formation: Finally, the carbohydrazonoyl intermediate is reacted with 2-bromobenzoic acid or its derivatives to form the final product.
Chemical Reactions Analysis
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxoacetyl or carbohydrazonoyl groups.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The dichloroanilino and oxoacetyl groups may play a role in binding to these targets, while the bromobenzoate moiety could influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar compounds to 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate include:
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate: This compound has a similar structure but with the bromine atom in a different position.
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: This compound features a butoxy group instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
769149-31-7 |
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Molecular Formula |
C22H14BrCl2N3O4 |
Molecular Weight |
535.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H14BrCl2N3O4/c23-17-4-2-1-3-16(17)22(31)32-15-8-5-13(6-9-15)12-26-28-21(30)20(29)27-14-7-10-18(24)19(25)11-14/h1-12H,(H,27,29)(H,28,30)/b26-12+ |
InChI Key |
SNACHOWHBLSIBJ-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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